4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline
Overview
Description
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline is a chemical compound with the following structural formula:
It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. The compound’s systematic name indicates the presence of two butoxy groups and a benzyl group on the aniline core.
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of aniline with sec-butyl bromide and subsequent alkylation with 4-butoxybenzyl chloride. Detailed synthetic pathways and conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline consists of the following components:
- Aniline core (benzene ring with an amino group)
- Two sec-butoxy groups (attached to the amino nitrogen)
- One 4-butoxybenzyl group (attached to the aniline ring)
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The butoxy and benzyl groups can undergo substitution reactions with other reagents.
- Oxidation/Reduction Reactions : The amino group can be oxidized or reduced under appropriate conditions.
- Acid-Base Reactions : The amino group can act as a base or be protonated by acids.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is approximately .
- Solubility : It is likely soluble in organic solvents due to its nonpolar nature.
- Color : The compound may appear as a pale yellow or white solid.
Safety And Hazards
- Toxicity : Assessments of toxicity and safety should be conducted based on the specific application.
- Handling Precautions : Proper protective equipment and handling procedures are essential.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
Further research is needed to explore:
- Biological Activity : Investigate potential pharmacological applications.
- Synthetic Modifications : Explore derivatives with improved properties.
: Reference: Chemical Abstracts Service (CAS) Registry Number: 103-69-5
properties
IUPAC Name |
4-butan-2-yloxy-N-[(4-butoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-4-6-15-23-20-11-7-18(8-12-20)16-22-19-9-13-21(14-10-19)24-17(3)5-2/h7-14,17,22H,4-6,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLACWBQIXKYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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